eIF4A3-IN-18 is classified as an allosteric inhibitor of the eIF4A3 protein. It is synthesized through various chemical processes and has been studied for its potential therapeutic applications in oncology, particularly in targeting malignancies characterized by aberrant splicing and translation mechanisms.
The synthesis of eIF4A3-IN-18 involves a multi-step organic synthesis process. Key methods include:
The molecular structure of eIF4A3-IN-18 can be described by its specific chemical formula and structural features:
Data from crystallographic studies may provide insights into the binding conformation of eIF4A3-IN-18 within the active site of eIF4A3.
eIF4A3-IN-18 primarily functions through specific interactions with the eIF4A3 protein, leading to inhibition of its activity. The main reactions involved include:
Technical details regarding kinetic parameters (e.g., IC50 values) can be derived from enzyme inhibition assays conducted in vitro.
The mechanism of action for eIF4A3-IN-18 involves:
Data from cell-based assays demonstrate how this inhibition leads to changes in alternative splicing patterns associated with various cancers.
eIF4A3-IN-18 exhibits several notable physical and chemical properties:
Relevant analyses include thermal stability assessments and solubility profiling.
eIF4A3-IN-18 has several promising applications in scientific research:
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 15399-43-6
CAS No.: 1471-96-1
CAS No.: 33227-10-0